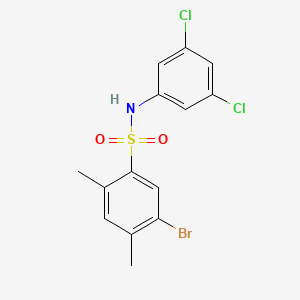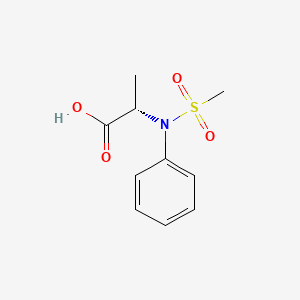
3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.44. The purity is usually 95%.
BenchChem offers high-quality 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Analgesic Activity
Research into bioisosteric replacements to enhance analgesic properties has shown that specific substitutions in chemical structures can lead to increased analgesic activity. A study by Ukrainets et al. (2016) highlighted the synthesis of new N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, demonstrating that replacing the phenyl ring with an isosteric heterocycle significantly affects analgesic properties, particularly with 3-pyridine derivatives Ukrainets, Mospanova, & Davidenko, 2016.
Antimicrobial Applications
The synthesis and evaluation of antimicrobial activities have been a significant focus. Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, which were screened for antifungal and antibacterial activities, indicating potential applications in combating microbial infections Patel & Patel, 2010.
Anticancer and Anti-inflammatory Properties
The exploration of novel compounds for anticancer and anti-inflammatory activities has led to the synthesis of derivatives with promising therapeutic effects. Abu‐Hashem, Al-Hussain, & Zaki (2020) reported the synthesis of novel derivatives showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest potential for developing new therapeutic agents Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Combinatorial Chemistry Applications
In the field of combinatorial chemistry, Ivachtchenko, Kovalenko, & Drushlyak (2003) developed a liquid-phase synthesis approach for creating libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines. This method enables the rapid generation of diverse compounds for high-throughput screening, highlighting the versatility of the core structure in drug discovery Ivachtchenko, Kovalenko, & Drushlyak, 2003.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-furancarboxaldehyde with 4-methoxyaniline to form the intermediate Schiff base, which is then reacted with thiourea and ethyl acetoacetate to yield the final product.", "Starting Materials": [ "2-furancarboxaldehyde", "4-methoxyaniline", "thiourea", "ethyl acetoacetate" ], "Reaction": [ "Step 1: Condensation of 2-furancarboxaldehyde with 4-methoxyaniline in ethanol to form the Schiff base intermediate.", "Step 2: Addition of thiourea to the Schiff base intermediate in ethanol and refluxing the mixture for several hours to form the thiosemicarbazone intermediate.", "Step 3: Addition of ethyl acetoacetate to the thiosemicarbazone intermediate in ethanol and refluxing the mixture for several hours to yield the final product.", "Step 4: Purification of the final product by recrystallization from ethanol." ] } | |
Número CAS |
403720-48-9 |
Nombre del producto |
3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Fórmula molecular |
C21H17N3O4S |
Peso molecular |
407.44 |
Nombre IUPAC |
3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H17N3O4S/c1-27-15-7-5-14(6-8-15)22-19(25)13-4-9-17-18(11-13)23-21(29)24(20(17)26)12-16-3-2-10-28-16/h2-11H,12H2,1H3,(H,22,25)(H,23,29) |
Clave InChI |
HAZSYXBLHPZXDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CO4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-phenylethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2627404.png)




![2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2627412.png)
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2627413.png)

![3-[(Pyridin-4-yl)amino]benzoic acid](/img/structure/B2627418.png)




![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2627425.png)